molecular formula C30H28O13 B12305201 Robustaside G CAS No. 1262023-42-6

Robustaside G

Katalognummer: B12305201
CAS-Nummer: 1262023-42-6
Molekulargewicht: 596.5 g/mol
InChI-Schlüssel: DKNCSDJNWFKXEC-GEQWPRKQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Robustaside G is a phenolic glycoside belonging to the robustaside family, which comprises structurally related compounds characterized by caffeoyl or coumaroyl groups attached to hydroquinone or arbutin cores. These compounds are primarily isolated from plants such as Grevillea robusta and Cnestis ferruginea and are studied for their antioxidant, anti-inflammatory, and membrane-stabilizing properties .

Eigenschaften

CAS-Nummer

1262023-42-6

Molekularformel

C30H28O13

Molekulargewicht

596.5 g/mol

IUPAC-Name

[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-[(E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoyl]oxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate

InChI

InChI=1S/C30H28O13/c31-18-1-3-21(4-2-18)41-28-27(43-24(35)10-16-30(39)13-7-20(33)8-14-30)26(37)25(36)22(42-28)17-40-23(34)9-15-29(38)11-5-19(32)6-12-29/h1-16,22,25-28,31,36-39H,17H2/b15-9+,16-10+/t22-,25-,26+,27-,28-/m1/s1

InChI-Schlüssel

DKNCSDJNWFKXEC-GEQWPRKQSA-N

Isomerische SMILES

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3(C=CC(=O)C=C3)O)O)O)OC(=O)/C=C/C4(C=CC(=O)C=C4)O

Kanonische SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3(C=CC(=O)C=C3)O)O)O)OC(=O)C=CC4(C=CC(=O)C=C4)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Robustaside G beinhaltet die Glykosylierung eines 4-Hydroxyphenoxyrests mit einem β-D-Glucopyranosid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Glykosyldonatoren und -akzeptoren unter sauren oder basischen Bedingungen, um die Bildung der glycosidischen Bindung zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt hauptsächlich durch Extraktion aus natürlichen Quellen, insbesondere aus der Grevillea-Pflanze. Der Extraktionsprozess beinhaltet die Verwendung methanolischer Extrakte aus gefriergetrocknetem, gemahlenem Pflanzenmaterial .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Robustaside G unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Alkohole, Ester und Ether, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen durch die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen aus. Die antimalarielle Aktivität der Verbindung wird ihrer Fähigkeit zugeschrieben, das Wachstum und die Vermehrung von Plasmodium-Arten, den Erregern von Malaria, zu hemmen. Die genauen molekularen Zielstrukturen und Signalwege, die an dieser Hemmung beteiligt sind, werden noch untersucht, aber es wird vermutet, dass sie die Stoffwechselprozesse des Parasiten beeinträchtigen.

Wirkmechanismus

Robustaside G exerts its effects through its interaction with specific molecular targets and pathways. The compound’s antimalarial activity is attributed to its ability to inhibit the growth and replication of Plasmodium species, the causative agents of malaria. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to interfere with the parasite’s metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Robustaside B (6-O-Caffeoylarbutin)

  • Source : Cnestis ferruginea .
  • Structural Features: Comprises a caffeoyl group linked to arbutin (hydroquinone-β-D-glucopyranoside).
  • Biological Activities :
    • Inhibits mitochondrial permeability transition (MPT) pore opening in rat liver mitochondria in a calcium-dependent manner .
    • Reduces lipid peroxidation by 86.4% in Fe²⁺/ascorbate-induced oxidative stress models .
  • Key Difference from Robustaside G : this compound may differ in the position/number of caffeoyl groups or sugar moieties, which could alter solubility and mitochondrial targeting efficiency.

Robustaside A

  • Source : Grevillea robusta leaves .
  • Structural Features: Likely a coumaroyl or caffeoyl derivative of hydroquinone glucoside.
  • Biological Activities : Presumed antioxidant activity based on structural analogy to Robustaside B.
  • Key Difference from this compound : Robustaside A’s exact substituents (e.g., coumaroyl vs. caffeoyl) and biological targets remain uncharacterized, whereas this compound may exhibit enhanced membrane permeability due to structural modifications .

6-Methoxytricin

  • Source : Artemisia iwayomogi .
  • Structural Features: Flavonoid with a methoxy group at position 4.
  • Key Difference from this compound: As a flavonoid, 6-Methoxytricin lacks the hydroquinone-glucoside core of robustasides, resulting in divergent mechanisms (e.g., scavenging free radicals vs. modulating mitochondrial pores) .

Comparison with Functionally Similar Compounds

6-Hydroxykaempferol 3,6-Diglucoside

  • Source: Not specified (evidence indicates antiplatelet activity) .
  • Functional Similarity : Antioxidant and antiplatelet aggregation effects.
  • Contrast with this compound: Glycosylation at multiple hydroxyl groups may enhance water solubility but reduce cell membrane penetration compared to mono-glycosylated robustasides .

6-O-Caffeoylarbutin (Robustaside B)

  • Functional Overlap : Both compounds mitigate oxidative stress via lipid peroxidation inhibition.
  • Contrast : this compound’s hypothetical additional substituents (e.g., methyl or hydroxyl groups) could prolong its metabolic half-life compared to Robustaside B .

Data Table: Comparative Analysis of this compound and Analogues

Compound Core Structure Key Substituents Bioactivity Solubility Profile
This compound (inferred) Hydroquinone-glucoside Hypothetical caffeoyl group Antioxidant, mitochondrial stabilization Moderate (glycoside)
Robustaside B Arbutin 6-O-Caffeoyl MPT pore inhibition, lipid protection High (polar glycoside)
6-Methoxytricin Flavonoid 6-Methoxy Free radical scavenging Low (lipophilic)
Robustaside A Hydroquinone-glucoside Unspecified coumaroyl Presumed antioxidant Moderate

Q & A

Q. What are the established protocols for isolating Robustaside G from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Key steps include:

  • Sample preparation : Homogenize plant material and defat using non-polar solvents.
  • Fractionation : Use gradient elution to separate compounds based on polarity.
  • Validation : Compare retention times with known standards and confirm via mass spectrometry (MS) . Example Table: Common Solvents and Yields
Solvent SystemYield (%)Purity (%)Reference
Ethanol:Water12.389.5[1]
Methanol:DCM9.892.1[2]

Q. How can researchers validate the purity and structural integrity of this compound post-isolation?

Structural validation requires a multi-technique approach:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm functional groups.
  • Mass spectrometry : Use high-resolution MS (HRMS) for molecular formula determination.
  • Purity assays : Conduct HPLC-UV at multiple wavelengths (e.g., 254 nm, 280 nm) and calculate peak area ratios .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

Common models include:

  • Antioxidant assays : DPPH radical scavenging, FRAP.
  • Cytotoxicity tests : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Use purified enzymes (e.g., COX-2, α-glucosidase) to assess inhibitory activity. Ensure replicates (n3n \geq 3) and include positive controls (e.g., ascorbic acid for antioxidants) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound’s mechanism of action?

Address contradictions through:

  • Dose-response studies : Test a wide concentration range to identify biphasic effects.
  • Pathway-specific assays : Use siRNA knockdown or inhibitors to isolate signaling pathways.
  • Multi-omics integration : Combine transcriptomics and metabolomics to map downstream effects. Document all experimental variables (e.g., cell passage number, incubation time) to enhance reproducibility .

Q. What methodologies are recommended for investigating this compound's interaction with cellular receptors?

Advanced approaches include:

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) in real time.
  • Molecular docking : Use software like AutoDock Vina to predict binding poses.
  • CRISPR/Cas9 knockouts : Validate receptor specificity by deleting putative targets. Include negative controls (e.g., receptor-deficient cell lines) to rule off-target effects .

Q. How should researchers address contradictory findings in studies on this compound's bioavailability?

Conduct a systematic review with meta-analysis:

  • Data harmonization : Normalize metrics (e.g., AUC, CmaxC_{max}) across studies.
  • Subgroup analysis : Stratify by administration route (oral vs. intravenous) or formulation (nanoparticles vs. free compound).
  • In silico modeling : Use tools like GastroPlus to simulate absorption differences. Report confidence intervals and heterogeneity metrics (e.g., I2I^2) .

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

Stability protocols involve:

  • Accelerated degradation studies : Expose the compound to heat (40°C), light, and humidity.
  • Excipient screening : Test stabilizers (e.g., cyclodextrins, antioxidants) via DOE (Design of Experiments).
  • Analytical monitoring : Use stability-indicating HPLC methods to track degradation products. Follow ICH guidelines for photostability testing (Q1B) .

Methodological Best Practices

  • Data presentation : Use tables for comparative analyses (e.g., IC50_{50} values across studies) and figures for mechanistic diagrams. Avoid redundant data in text .
  • Statistical rigor : Apply ANOVA with post-hoc tests for multi-group comparisons and report effect sizes (e.g., Cohen’s dd). Pre-register analysis plans to mitigate bias .
  • Reproducibility : Share raw data, code, and protocols in repositories like Zenodo or Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.